molecular formula C23H22FN3O4 B2723376 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone CAS No. 1170242-09-7

2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone

Cat. No.: B2723376
CAS No.: 1170242-09-7
M. Wt: 423.444
InChI Key: WTIUIEZZGOPXID-UHFFFAOYSA-N
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Description

2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H22FN3O4 and its molecular weight is 423.444. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone is involved in various synthesis and characterization studies aimed at exploring its structural, thermal, and chemical properties. For example, Govindhan et al. (2017) synthesized a related compound using a click chemistry approach, focusing on its spectroscopic characterization, thermal stability, and crystal structure analysis via XRD. Hirshfeld surface analysis was employed to understand intercontacts in the crystal structure, providing insights into the compound's molecular interactions.

Biological and Pharmacological Potential

Research into related compounds has explored their biological and pharmacological potential. For instance, synthesis efforts have targeted molecules with affinity for dopamine and serotonin receptors, evaluated as antipsychotic agents through in vitro and in vivo assays (Raviña et al., 2000). These studies underline the therapeutic potential of such compounds in treating neurological and psychiatric disorders.

Antimicrobial and Antifungal Activities

Compounds structurally related to this compound have been evaluated for their antimicrobial and antifungal activities. Bektaş et al. (2007) and Kumar et al. (2019) synthesized novel derivatives and tested them against various bacterial and fungal organisms, highlighting the potential of such compounds in developing new antimicrobial agents.

Molecular Docking and Protein Binding Studies

Research also focuses on understanding the interaction of similar compounds with biological molecules. Molecular docking and protein binding studies aim to elucidate the pharmacokinetic properties and mechanism of action. For example, Govindhan et al. (2017) performed molecular docking studies to gain insights into the compound's interaction with carrier proteins, which is crucial for developing drug delivery systems and understanding biological activity.

Properties

IUPAC Name

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O4/c24-18-3-1-2-4-19(18)26-7-9-27(10-8-26)23(28)15-17-14-21(31-25-17)16-5-6-20-22(13-16)30-12-11-29-20/h1-6,13-14H,7-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIUIEZZGOPXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CC3=NOC(=C3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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